

# optimizing Axl degrader selectivity over other kinases

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**Compound Focus:** PROTAC Axl Degrader 2

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## AXL Kinase: Structure & Inhibition FAQs

**Q1: What are the key structural features of the AXL kinase domain that can be targeted for selective inhibition?**

The AXL kinase domain has distinct structural regions that are crucial for ligand binding and recognition. Understanding these is the first step in designing selective degraders [1].

- **N-terminal lobe:** Contains a five-stranded  $\beta$ -sheet, an  $\alpha$ -helix (C-helix), and a glycine-rich loop [1].
- **C-terminal lobe:** Comprises six  $\alpha$ -helices that are essential for ligand binding [1].
- **Key residues:** Several residues are critical for interaction with inhibitors [1]:
  - **Phe622:** Offers crucial hydrophobic and van der Waals interactions.
  - **Asp627:** Acts as a hydrogen bond acceptor or donor.
  - **Lys567:** A catalytic residue that plays a fundamental role in protein-ligand interactions.

**Q2: What are some known AXL inhibitors and their reported selectivity profiles?**

Several small molecule inhibitors targeting AXL have been developed, with varying levels of potency and selectivity. The table below summarizes key examples. Please note that selectivity over other kinases can vary significantly and should be verified experimentally for your specific compounds.

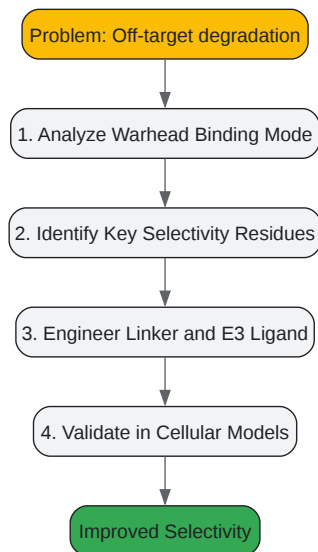
Inhibitor Name	Reported AXL IC <sub>50</sub> / Kd	Primary Other Targets	Clinical Stage	Key Characteristics
Bemcentinib	14 nM [1]	Selective AXL inhibitor [1]	Phase II [1]	Selective AXL inhibitor [1].
Ligand 2 (from 7DXL)	2.3 nM [1]	Information not specified in context	Preclinical [1]	Indazole-based; high-affinity binding [1].
Cabozantinib	7 nM [1]	MET, VEGFR2 [1]	Phase II/III [1]	Multi-targeted tyrosine kinase inhibitor [1].
Gilteritinib	0.73 nM [1]	FLT3 [1]	Phase I/II [1]	Potent inhibitor of FLT3 and AXL [1].
RXDX-106	0.69 nM [1]	Pan-TAM blockade [1]	Preclinical [1]	Exhibits pan-TAM blockade and immune-modulatory effects [1].
Ligand 1 (from 5U6B)	Kd: 21.3 μM [1]	Information not specified in context	Preclinical [1]	Macrocyclic inhibitor; relatively low affinity [1].

## Troubleshooting Guide: AXL Degradation Selectivity

**Problem:** Our AXL degrader shows significant off-target degradation of other kinases, such as MER or TYRO3.

The TAM family members (TYRO3, AXL, MER) have high structural similarity, making selectivity a common challenge [2]. The following workflow outlines a systematic approach to identify the cause and improve your degrader's selectivity.

Potential Root Causes: Warhead binds conserved ATP-site, Lack of interactions with unique AXL residues, Linker length/chemistry promotes non-specific degradation



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### Recommended Actions:

- **Analyze the Warhead Binding Mode:**

- **Action:** Perform molecular dynamics (MD) simulations to compare how your warhead binds to AXL versus off-target kinases. Focus on the stability of key interactions over time [1].
- **Protocol:** As referenced in the literature, unbiased MD simulations can be set up using software like GROMACS. Systems are solvated in a cubic box with a 10 Å boundary, using

water models like TIP3P. Simulations are typically run for hundreds of nanoseconds to assess stability [1].

- **Identify and Target Key Selectivity Residues:**

- **Action:** Compare the amino acid sequences and structures of the kinase domains around the ATP-binding pocket. Focus on residues that differ between AXL and the off-target kinases. For example, the specific conformations of the AXL activation loop or the C-helix may present unique surfaces [1] [3].
- **Protocol:** Use crystal structures (e.g., PDB: 5U6B, 7DXL) for structural alignment. Site-directed mutagenesis of unique AXL residues (e.g., Leu542, Val550, Met679) can experimentally confirm their role in conferring selectivity [1].

- **Optimize the Linker and E3 Ligase Component:**

- **Action:** The linker is not just a spacer; its length, flexibility, and composition can influence the ternary complex formation. Systematically vary the linker and screen different E3 ligase ligands (e.g., for VHL, CRBN) to find a combination that favors productive degradation only with AXL.
- **Protocol:** Design a series of degraders with varying linker lengths and rigidities (e.g., using alkyl chains vs. PEG chains). Test their degradation efficiency and selectivity in cell-based assays.

- **Validate Selectivity in Relevant Cellular Models:**

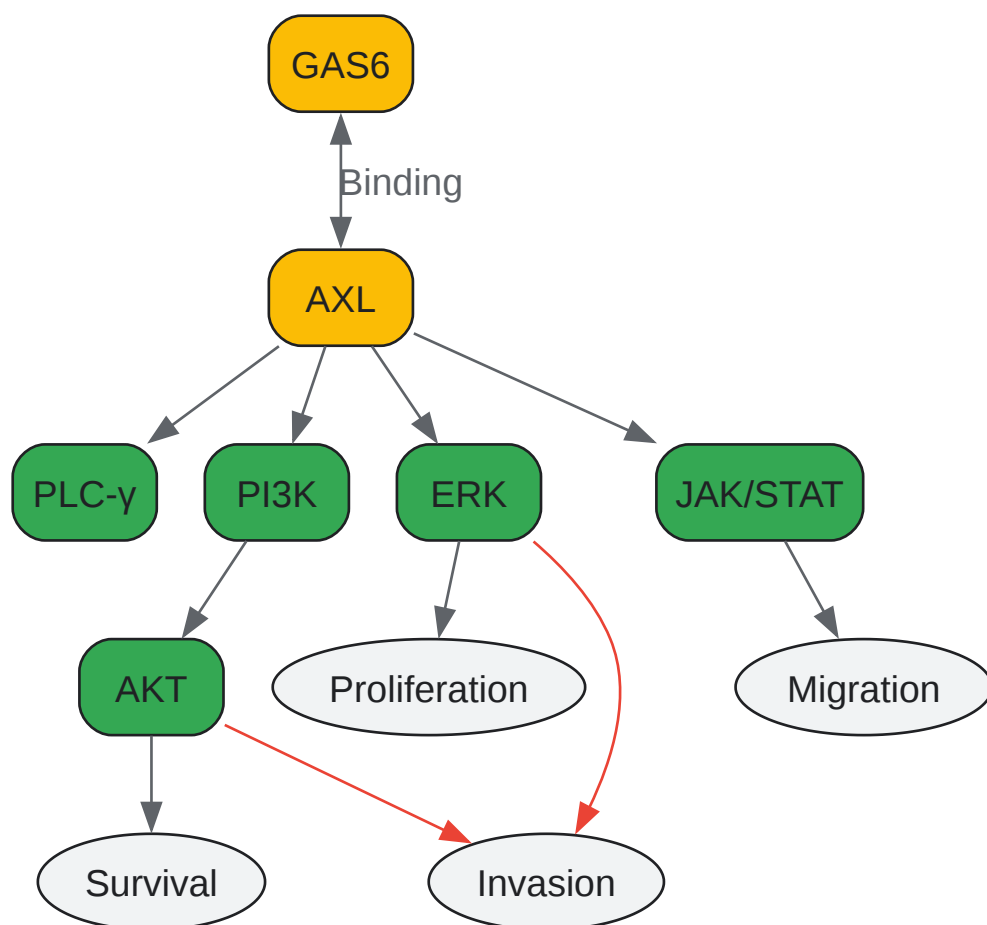
- **Action:** Use techniques like global proteomics to assess the selectivity of your degrader across the entire kinome and proteome.
- **Protocol:** Treat cells expressing your target degrader and perform mass spectrometry-based proteomic analysis (e.g., TMT or label-free quantification) to identify all proteins that are significantly degraded.

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## AXL Signaling Pathway & Experimental Workflow

To support your experimental design, here is a simplified AXL signaling pathway and a generalized workflow for testing AXL degraders.

**Diagram 1: Core GAS6/AXL Signaling Pathway** This pathway illustrates key downstream effects relevant to cancer biology [2] [4].



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I hope this technically-oriented support content provides a solid foundation for your work on AXL degrader selectivity.

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